Furcatin

Description

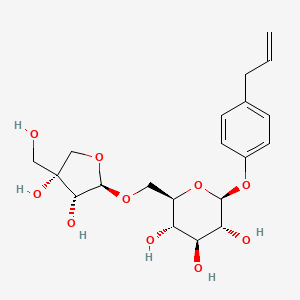

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTAEJNADMCLOV-LTRJMQNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964469 | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-33-2 | |

| Record name | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Furcatin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide glycoside, has garnered interest within the scientific community for its specific enzymatic interactions and potential biological relevance. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on data presentation, experimental context, and molecular interactions.

Chemical Structure and Identification

This compound is chemically defined as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside.[1] Its structure consists of a p-allylphenol aglycone linked to a glucose molecule, which is further substituted with an apiose sugar.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol |

| CAS Number | 499-33-2 |

| Molecular Formula | C₂₀H₂₈O₁₀ |

| Molecular Weight | 428.4 g/mol |

| InChI Key | HLTAEJNADMCLOV-LTRJMQNCSA-N |

| SMILES | C=CCC1=CC=C(C=C1)O[C@H]2--INVALID-LINK--CO[C@H]3--INVALID-LINK--(CO)O)O)O)O">C@@HO |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 428.4 g/mol |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 9 |

| Topological Polar Surface Area | 158 Ų |

Biological Activity and Enzymatic Hydrolysis

The most well-documented biological role of this compound is as a specific substrate for the enzyme this compound hydrolase (EC 3.2.1.161), a unique disaccharide-specific acuminosidase isolated from the leaves of Viburnum furcatum.[1]

This compound Hydrolase Activity

This compound hydrolase catalyzes the hydrolysis of the β-glycosidic bond between the p-allylphenol aglycone and the acuminose (β-D-apiofuranosyl-(1→6)-D-glucose) disaccharide.[1] This enzymatic reaction yields p-allylphenol and acuminose as products.

The enzyme exhibits a high degree of specificity for this compound. The Michaelis-Menten constant (Km) for the hydrolysis of this compound by recombinant this compound hydrolase expressed in Escherichia coli has been determined to be 2.2 mM.[1]

The enzymatic hydrolysis of this compound can be represented by the following workflow:

Caption: Enzymatic hydrolysis of this compound by this compound hydrolase.

Potential Pharmacological Significance

While specific pharmacological studies on isolated this compound are limited, extracts of Viburnum species, the natural source of this compound, have been investigated for various biological activities, including antioxidant and antimicrobial properties.[2][3] Phenyl glycosides, the class of compounds to which this compound belongs, have also been studied for a range of biological effects. However, direct evidence of these activities for this compound is yet to be established. The specific hydrolysis of this compound by a dedicated enzyme in its source plant suggests a potential role in plant defense or metabolism.

Experimental Protocols

Isolation of this compound from Viburnum furcatum

A detailed experimental protocol for the isolation of this compound has not been extensively published. However, a study on this compound hydrolase provides a brief description of the isolation process.[4] The general steps would involve:

-

Extraction: Homogenization of fresh leaves of Viburnum furcatum in a suitable solvent (e.g., methanol or ethanol) to extract the glycosides.

-

Purification: A series of chromatographic techniques would be employed for purification. This would likely involve:

-

Solvent partitioning: To remove non-polar compounds.

-

Column chromatography: Using stationary phases like silica gel or reversed-phase C18 to separate compounds based on polarity.

-

Further purification steps: May include techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

The following diagram illustrates a generalized workflow for the isolation and purification of natural products like this compound.

Caption: Generalized workflow for the isolation of this compound.

Enzymatic Assay for this compound Hydrolase

The activity of this compound hydrolase is typically determined by measuring the rate of hydrolysis of this compound. A common method involves:

-

Reaction Mixture: A buffered solution containing this compound at a known concentration is prepared.

-

Enzyme Addition: A purified solution of this compound hydrolase is added to initiate the reaction.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Termination: The reaction is stopped, often by adding a strong base (e.g., Na₂CO₃).

-

Quantification: The amount of product formed (e.g., p-allylphenol) is quantified using a suitable analytical method, such as HPLC or spectrophotometry.

Conclusion

This compound stands as a molecule of interest primarily due to its highly specific interaction with this compound hydrolase. While its chemical structure is well-defined, a significant portion of its physicochemical and biological properties remains to be experimentally determined. Further research into the isolation, potential synthesis, and broader pharmacological screening of this compound is warranted to fully elucidate its biological role and potential applications. The detailed study of its enzymatic hydrolysis provides a valuable model for understanding enzyme-substrate specificity within the glycosidase family.

References

- 1. This compound hydrolase from Viburnum furcatum Blume is a novel disaccharide-specific acuminosidase in glycosyl hydrolase family 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling Furcatin: A Technical Guide to Its Natural Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its analysis, and a discussion of its potential role within biological signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Natural Sources of this compound

Currently, the primary and most well-documented natural source of this compound is the plant species Viburnum furcatum, commonly known as the forked viburnum.[1] this compound has been successfully isolated from the leaves of this plant. A comprehensive review of the phytochemicals present in the Viburnum genus also lists this compound as a constituent found in the leaves and twigs of an unspecified Viburnum species, suggesting that other plants within this genus may also synthesize this compound.[1][2] Further screening of various Viburnum species is warranted to identify other potential high-yielding natural sources.

While extensive research has been conducted on the phytochemical composition of numerous plants, to date, Viburnum furcatum remains the only confirmed source of this compound explicitly mentioned in the reviewed literature.

Quantitative Analysis of this compound

To date, specific quantitative data on the concentration of this compound in Viburnum furcatum or any other plant source has not been published in the available scientific literature. The development and validation of a robust analytical method for the quantification of this compound in plant matrices is a critical next step for future research and potential commercial applications.

Table 1: Putative Analytical Methods for this compound Quantification

| Analytical Technique | Potential Application for this compound Analysis |

| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | A standard and widely accessible method for the quantification of secondary metabolites. A validated HPLC-UV method would be suitable for routine analysis of this compound in plant extracts.[3][4][5][6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers higher sensitivity and specificity compared to HPLC-UV, enabling the detection and quantification of this compound at lower concentrations and providing structural confirmation.[7][8][9][10][11] |

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound has not been published, the following methodologies, adapted from general procedures for the analysis of plant glycosides, can serve as a foundation for developing a validated protocol.

Extraction and Isolation of this compound from Viburnum furcatum Leaves

This protocol is a hypothetical workflow based on established methods for the extraction of plant secondary metabolites.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

The following outlines a prospective HPLC-UV method for the quantification of this compound in a prepared plant extract.

Biological Context and Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing specific signaling pathways in which this compound is involved. However, the role of glycosides in plants is multifaceted, often involving defense mechanisms and the regulation of hormone activity.[12][13][14] Plant glycosidases, enzymes that hydrolyze glycosidic bonds, play a crucial role in activating these compounds.[13][14]

It is plausible that this compound, as a glycoside, could be part of a plant's defense signaling cascade. For instance, upon tissue damage by herbivores or pathogens, a plant might release a glycosidase that hydrolyzes this compound, releasing the aglycone and a sugar moiety. These released molecules could then act as signaling molecules to initiate a defense response.

Conclusion and Future Directions

This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. The primary identified source is Viburnum furcatum, though further investigation into other Viburnum species is warranted. A significant gap exists in the literature regarding the quantitative concentration of this compound in any plant material and a validated, detailed protocol for its extraction and quantification. The biological role of this compound remains largely unexplored, presenting an exciting opportunity for future research. Elucidating its bioactivity and potential involvement in plant signaling pathways could unlock novel applications in drug development and other scientific fields. The development of standardized analytical methods is paramount to advancing our understanding of this intriguing natural compound.

References

- 1. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | LC–TOF-MS/MS and GC-MS based phytochemical profiling and evaluation of wound healing activity of Oroxylum Indicum (L.) Kurz (Beka) [frontiersin.org]

- 11. LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Glycans as Modulators of Plant Defense Against Filamentous Pathogens [frontiersin.org]

- 13. Multifaceted roles of plant glycosyl hydrolases during pathogen infections: more to discover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Furcatin: A Technical Overview

CAS Number: 499-33-2

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the current knowledge on Furcatin. It should be noted that publicly available information on this compound is limited, and this guide reflects the extent of the data retrieved from scientific databases.

Chemical Identity

This compound is a naturally occurring phenylpropanoid glycoside.

| Property | Value | Source |

| CAS Number | 499-33-2 | [1] |

| Molecular Formula | C₂₀H₂₈O₁₀ | [1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | [1] |

| Synonyms | 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside | [1] |

Biological Context

Current literature on the specific biological activity of this compound is sparse. Its primary significance lies in its identification as a metabolite in two distinct organisms:

-

Apis cerana (Asian Honey Bee): this compound has been identified as a natural product within this species of honey bee.[1] The specific physiological role or significance of this compound in Apis cerana has not been extensively documented in the available literature.

-

Trypanosoma brucei: This protozoan parasite, the causative agent of African trypanosomiasis (sleeping sickness), has also been reported to contain this compound as a metabolite.[1] The metabolic pathway in which this compound is involved within the parasite remains an area for further research.

Due to the limited research, there is no specific information available regarding the pharmacological effects, mechanism of action, or any associated signaling pathways of this compound.

Experimental Data and Protocols

A comprehensive search of scientific literature did not yield specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound. Similarly, no quantitative data on its efficacy, toxicity, or other biological parameters were found that could be summarized in a tabular format.

Signaling Pathways and Logical Relationships

The current body of scientific literature does not contain information on any signaling pathways modulated by or involving this compound. Therefore, the creation of a signaling pathway diagram is not possible at this time.

As a conceptual representation of the known information, the following logical diagram illustrates the documented presence of this compound.

Caption: Documented natural sources of this compound.

Future Research Directions

The existing data on this compound is foundational. Significant opportunities exist for further research to elucidate its biological role and potential therapeutic applications. Key areas for future investigation include:

-

Isolation and Purification: Development of robust protocols for the isolation of this compound from its natural sources, Apis cerana or Trypanosoma brucei, or through chemical synthesis.

-

Biological Screening: Comprehensive screening of this compound for various biological activities, such as antimicrobial, antiparasitic, or anti-inflammatory effects. Given its presence in Trypanosoma brucei, investigating its role in the parasite's life cycle or its potential as an anti-trypanosomal agent would be a logical starting point.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to determine the underlying mechanism of action and to identify any interacting signaling pathways will be crucial.

-

Toxicology and Pharmacology: In-depth toxicological and pharmacological profiling to assess its safety and potential as a therapeutic agent.

References

In-Depth Technical Guide to Furcatin: Molecular Properties, Enzymatic Hydrolysis, and Potential Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of Furcatin, a naturally occurring glycoside. It details the compound's molecular formula and weight, and presents a thorough experimental protocol for its enzymatic hydrolysis. Furthermore, this guide explores a potential signaling pathway associated with one of its primary metabolites, p-allylphenol, offering insights into its prospective biological activities. The information is structured to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Molecular Data

This compound, a disaccharide derivative, possesses the following molecular characteristics:

| Property | Value | Citation |

| Molecular Formula | C₂₀H₂₈O₁₀ | [1] |

| Molecular Weight | 428.43 g/mol | [1] |

Enzymatic Hydrolysis of this compound

This compound is notably hydrolyzed by the enzyme this compound hydrolase (FH), a unique disaccharide-specific acuminosidase.[1][2] This enzyme catalyzes the cleavage of the β-glycosidic bond between the aglycone, p-allylphenol, and the disaccharide, acuminose.[1][2]

Experimental Protocol: Isolation of this compound Hydrolase and Enzymatic Hydrolysis of this compound

The following protocol is based on the methodology described for the isolation and characterization of this compound hydrolase from Viburnum furcatum leaves.[1]

2.1.1. Plant Material and Enzyme Extraction

-

Fresh leaves of Viburnum furcatum are collected and immediately frozen in liquid nitrogen and stored at -80°C until use.

-

The frozen leaves are ground into a fine powder in the presence of liquid nitrogen.

-

The powdered leaves are then washed with chilled acetone until the filtrate becomes nearly colorless to remove pigments and other interfering substances.

-

The resulting acetone powder is dried and used for protein extraction.

-

The enzyme is extracted from the acetone powder using a suitable buffer.

2.1.2. Protein Purification

The crude extract undergoes a series of purification steps which may include:

-

Acetone precipitation

-

Ammonium sulfate precipitation

-

Chromatography on CM-Toyopearl

-

Chromatography on DEAE-Sepharose

Protein fractions are analyzed by SDS-PAGE and Western blotting to monitor the purification process.[1]

2.1.3. Enzymatic Hydrolysis Assay

-

The purified this compound hydrolase is incubated with a solution of this compound.

-

The reaction progress is monitored over time to observe the hydrolysis of this compound into p-allylphenol and acuminose.

-

The stereochemical outcome of the hydrolysis can be analyzed using ¹H NMR spectroscopy, which has shown that this compound hydrolase is a retaining glycosidase.[1]

Potential Signaling Pathway of a this compound Metabolite

Direct signaling pathways for this compound have not been extensively elucidated. However, insights can be drawn from the biological activities of its hydrolysis product, p-allylphenol, which is a phenolic compound. Phenolic compounds are known to exert various biological effects, often through the modulation of signaling pathways related to oxidative stress and inflammation.

The following diagram illustrates a potential signaling pathway that could be influenced by p-allylphenol, based on the known actions of similar phenolic compounds. This pathway depicts the inhibition of a pro-inflammatory signaling cascade.

This diagram illustrates how p-allylphenol, a metabolite of this compound, may inhibit the NF-κB signaling pathway, a key regulator of inflammation. By potentially inhibiting the IKK complex, p-allylphenol could prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion

This compound presents an interesting subject for further research in natural product chemistry and pharmacology. Its well-defined molecular structure and the specific enzymatic hydrolysis that releases the bioactive aglycone, p-allylphenol, provide a clear basis for investigating its biological effects. The potential for p-allylphenol to modulate inflammatory signaling pathways warrants further investigation and could lead to the development of new therapeutic agents. This guide provides foundational data and methodologies to support such future research endeavors.

References

Furcatin: A Technical Guide to its Discovery, Properties, and Enzymatic Hydrolysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Furcatin, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community due to its unique chemical structure and specific enzymatic interactions. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of this compound, with a focus on its isolation, the enzyme responsible for its hydrolysis, and its potential biological significance. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Discovery and History

Physicochemical Properties

This compound is a disaccharide derivative with a molecular formula of C₂₀H₂₈O₁₀ and a molecular weight of 428.43 g/mol .[4][5] Its structure consists of a p-allylphenol (chavicol) aglycone linked to a β-D-glucopyranoside, which is further substituted at the 6-position with a β-D-apiofuranosyl moiety. The presence of the unusual apiose sugar makes this compound a subject of interest in carbohydrate chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈O₁₀ | [4][5] |

| Molecular Weight | 428.43 g/mol | [4][5] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | [4] |

| PubChem CID | 442789 | [4][5] |

Isolation and Synthesis

Isolation from Natural Sources

This compound is isolated from the leaves of Viburnum furcatum. While a highly detailed, step-by-step protocol is not published, the general procedure involves extraction with a polar solvent followed by chromatographic purification.

Experimental Protocol: General Isolation of this compound

-

Extraction: Dried and powdered leaves of Viburnum furcatum are extracted with methanol.

-

Solvent Partitioning: The methanol extract is concentrated and partitioned between water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.

-

Chromatography: The aqueous extract is then subjected to a series of column chromatography steps. This typically involves using silica gel and eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

The yield of this compound from Viburnum furcatum leaves has not been quantitatively reported in the available literature.

Chemical Synthesis

To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The synthesis of such a complex glycoside would present several challenges, including the stereoselective formation of the two glycosidic bonds and the introduction of the apiose sugar. However, general methods for the synthesis of phenyl glycosides are well-established and would likely form the basis for a future synthetic route to this compound. These methods often involve the coupling of a protected glycosyl donor with the phenolic aglycone.

Biochemical Aspects: this compound Hydrolase

A key aspect of this compound's biochemistry is its specific hydrolysis by the enzyme this compound hydrolase (EC 3.2.1.179).[2] This enzyme, isolated from Viburnum furcatum, is a disaccharide-specific β-glucosidase that cleaves the glycosidic bond between the p-allylphenol aglycone and the acuminose (β-D-apiofuranosyl-(1→6)-β-D-glucopyranose) disaccharide.[2][6]

Table 2: Kinetic Properties of this compound Hydrolase

| Parameter | Value | Reference(s) |

| Substrate | This compound | [2][3] |

| Products | p-Allylphenol and Acuminose | [2][6] |

| Kₘ | 2.2 mM | [2][3] |

Experimental Protocol: this compound Hydrolase Activity Assay

-

Reaction Mixture: A typical assay mixture contains this compound as the substrate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

-

Enzyme Addition: The reaction is initiated by the addition of purified this compound hydrolase or a crude enzyme extract.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: The reaction is stopped, typically by the addition of a strong base (e.g., sodium carbonate) or by heat inactivation.

-

Quantification of Product: The amount of released p-allylphenol is quantified. This can be done spectrophotometrically by measuring the absorbance at a specific wavelength or by using HPLC.

Signaling Pathway: Enzymatic Hydrolysis of this compound

The hydrolysis of this compound by this compound hydrolase represents a simple yet significant metabolic pathway. This process releases the aglycone, p-allylphenol, which is a known volatile compound. It is hypothesized that this pathway is part of a plant defense mechanism, where the non-volatile and stable this compound is stored in the plant tissues and is rapidly converted to the more biologically active p-allylphenol upon tissue damage, such as during herbivory.

Caption: Enzymatic hydrolysis of this compound by this compound hydrolase.

Biological Activity

There is currently no published data on the specific biological activities (e.g., antimicrobial, cytotoxic) of purified this compound. However, the biological activity of its aglycone, p-allylphenol (chavicol), and related phenylpropanoids is well-documented. p-Allylphenol is known to possess antimicrobial and antifungal properties. The enzymatic release of this compound from this compound suggests a potential role for this compound as a precursor to a defensive agent in Viburnum furcatum. Further research is needed to determine if this compound itself exhibits any intrinsic biological activity or if its sole purpose is as a stable storage form of p-allylphenol.

Conclusion and Future Perspectives

This compound stands as an interesting natural product with a unique structure and a specific enzymatic pathway for its activation. While its discovery and the characterization of its hydrolase have provided valuable insights, significant gaps in our knowledge remain. The lack of a reported total synthesis of this compound presents an opportunity for synthetic organic chemists. Furthermore, a thorough investigation into the biological activities of this compound is warranted to determine if it possesses any pharmacological properties beyond being a precursor to p-allylphenol. The detailed study of this compound and its metabolic pathway could provide a deeper understanding of plant defense mechanisms and may unveil new avenues for the development of novel bioactive compounds.

References

- 1. Viburnum furcatum - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound hydrolase from Viburnum furcatum Blume is a novel disaccharide-specific acuminosidase in glycosyl hydrolase family 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(2-Propen-1-yl)phenyl 6-O-D-apio-beta-D-furanosyl-beta-D-glucopyranoside | C20H28O10 | CID 442789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-PROPENYL)PHENYL-beta-D-GLUCOPYRANOSIDE | C15H20O6 | CID 44390556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

The Biological Role of Furcatin in Viburnum furcatum: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological role of furcatin, a phenolic glycoside found in Viburnum furcatum. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology and potential therapeutic applications of natural products from the Viburnum genus.

Executive Summary

This compound (p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside) is a characteristic secondary metabolite of Viburnum furcatum. Current research strongly suggests that its primary biological role is as a key component of a sophisticated chemical defense mechanism against herbivores and pathogens. In its intact glycosidic form, this compound is a stable, non-toxic compound stored within the plant's tissues. Upon tissue damage, a specific endogenous enzyme, this compound hydrolase, rapidly cleaves this compound, releasing the biologically active aglycone, p-allylphenol (chavicol). This aglycone exhibits antimicrobial and antifungal properties, thus protecting the plant from opportunistic infections at the site of injury. While phenolic compounds from the Viburnum genus are known to possess antioxidant, anti-inflammatory, and cytotoxic activities, specific quantitative data for this compound in these areas are not extensively documented in current literature. This guide summarizes the available data, provides detailed experimental protocols for further investigation, and illustrates the key biological pathways involved.

The this compound-Based Defense System

The defense mechanism involving this compound is a classic example of a two-component system common in plants, where a non-toxic precursor is activated by an enzyme upon tissue disruption.

Quantitative Data

This compound Hydrolase Kinetics

This compound hydrolase (FH) is a disaccharide-specific acuminosidase belonging to the glycosyl hydrolase family 1.[1] It specifically catalyzes the hydrolysis of the β-glycosidic bond between the p-allylphenol aglycone and the acuminose disaccharide.[1] The enzyme exhibits high substrate specificity for the disaccharide moiety.[1]

| Enzyme | Substrate | Km (mM) | Source |

| This compound Hydrolase | This compound | 2.2 | [1] |

Biological Activity of p-Allylphenol (Aglycone)

The aglycone of this compound, p-allylphenol (chavicol), has demonstrated notable antifungal activity against various plant pathogens.

| Organism | Activity | EC50 (µg/mL) | Source |

| Rhizoctonia cerealis | Antifungal | 8.2 - 48.8 | |

| Pythium aphanidermatum | Antifungal | 8.2 - 48.8 | |

| Valsa mali | Antifungal | 8.2 - 48.8 | |

| Botrytis cinerea | Antifungal | 8.2 - 48.8 |

Note: While the source indicates the range of EC50 values for 2-allylphenol, a close structural isomer, specific data for p-allylphenol were not provided in the same study. The bioactivity is expected to be comparable.

Potential Therapeutic Activities of this compound and Other Viburnum Phenolics

Phenolic compounds, including those found in the Viburnum genus, are known to exhibit a range of biological activities that are of interest for drug development.[2] These include antioxidant, anti-inflammatory, and cytotoxic effects. While specific quantitative data for this compound are limited, the general activities of the genus provide a basis for further investigation.

Antioxidant Activity

Phenolic compounds can neutralize free radicals, suggesting a potential role for this compound in mitigating oxidative stress.

Anti-inflammatory Activity

Many phenolic compounds are known to modulate inflammatory pathways. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response. Phenolic antioxidants have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

Cytotoxic Activity

Extracts from various Viburnum species have demonstrated cytotoxic effects against different cancer cell lines, suggesting that their constituent compounds, potentially including this compound, could be investigated as anticancer agents.[2]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from general methods for the extraction of phenolic glycosides from Viburnum species.

-

Plant Material Preparation: Collect fresh leaves and twigs of Viburnum furcatum. Air-dry the plant material in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 24 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with n-hexane and then ethyl acetate. This compound is expected to be in the more polar ethyl acetate fraction.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography.

-

Elution: Elute the column with a gradient solvent system, such as chloroform-methanol, with increasing polarity.

-

Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualize under UV light or by staining.

-

Purification: Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

HPLC Analysis of this compound

-

System: HPLC with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A linear gradient from 10% to 50% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 280 nm.

-

Quantification: Use a calibration curve of a purified this compound standard.

Antioxidant Activity Assay (DPPH Method)

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the percentage of NO inhibition and calculate the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

The primary biological role of this compound in Viburnum furcatum is well-supported as a phytoanticipin involved in a sophisticated chemical defense system. The enzymatic release of the toxic aglycone p-allylphenol upon tissue damage provides an effective deterrent against herbivores and pathogens. While the broader Viburnum genus is a rich source of bioactive compounds with therapeutic potential, further research is required to specifically quantify the antioxidant, anti-inflammatory, and cytotoxic activities of purified this compound. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on elucidating the precise molecular targets of this compound and its aglycone, particularly their interaction with key signaling pathways such as NF-κB, to fully understand their potential for drug development.

References

Furcatin: A Technical Guide to its Glycosidic Linkage and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furcatin, a naturally occurring phenolic glycoside, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of this compound, with a specific focus on its intricate glycosidic linkage. This document will delve into the chemical properties of this compound, detail experimental methodologies for its study, and explore its known, albeit currently limited, biological implications. The information is presented to support further research and development efforts in the fields of phytochemistry and pharmacology.

Introduction

This compound, scientifically known as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, is a disaccharide glycoside. Its structure is characterized by an aglycone moiety, p-allylphenol, linked to a unique disaccharide, acuminose (6-O-β-D-apiofuranosyl-β-D-glucopyranoside). The nature and stereochemistry of the glycosidic bonds are pivotal to its chemical identity and are believed to influence its biological interactions. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for researchers.

Chemical Structure and the Glycosidic Linkage

The core of this compound's structure lies in its complex glycosidic architecture. A β-glycosidic bond connects the anomeric carbon of the glucose unit to the hydroxyl group of p-allylphenol. Furthermore, the disaccharide moiety, acuminose, is formed by a β-(1→6) glycosidic linkage between a D-apiofuranose and a D-glucopyranose.

Figure 1: Chemical Structure of this compound

Caption: The aglycone (p-allylphenol) is linked to the glycone (acuminose) via a β-glycosidic bond.

The hydrolysis of this compound is catalyzed by a specific enzyme known as this compound hydrolase, a disaccharide-specific acuminosidase found in Viburnum furcatum. This enzyme selectively cleaves the β-glycosidic bond between the p-allylphenol and the acuminose disaccharide.[1][2]

Quantitative Data

Currently, there is a notable scarcity of quantitative data regarding the biological activities of purified this compound in the publicly available scientific literature. While the enzymatic kinetics of this compound hydrolase have been explored, with a reported Kₘ value of 2.2 mM for its activity towards this compound, specific IC₅₀ values for this compound in various biological assays are not yet established.[2] The genus Viburnum, from which this compound is isolated, is known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cytotoxic effects, suggesting that its individual constituents, like this compound, may possess therapeutic potential.[3][4][5]

Table 1: Enzymatic Activity Data for this compound Hydrolase

| Substrate | Enzyme | Kₘ (mM) | Source |

| This compound | This compound Hydrolase | 2.2 | [2] |

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not extensively documented in single sources. However, based on general phytochemical practices and related literature, the following methodologies can be inferred and adapted.

Isolation of this compound from Viburnum furcatum

A generalized workflow for the isolation of this compound would likely involve the following steps:

Caption: A general workflow for the isolation and purification of this compound.

Protocol Details:

-

Extraction: Dried and powdered leaves of Viburnum furcatum would be subjected to extraction with a polar solvent like methanol or ethanol at room temperature.

-

Partitioning: The crude extract would then be partitioned between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fractions containing this compound would be subjected to column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) for final purification.

-

Structural Elucidation: The purified compound's structure would be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity Assays

Given the reported activities of other phenolic glycosides and Viburnum extracts, the following assays would be relevant for evaluating the biological potential of this compound.

Table 2: Potential Biological Assays for this compound

| Activity | Assay Method | Description |

| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron to the stable DPPH radical. |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound. | |

| Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages | Measures the inhibition of NO production in macrophage cells induced by lipopolysaccharide. |

| Cyclooxygenase (COX-2) Inhibition Assay | Measures the inhibition of the COX-2 enzyme, which is involved in inflammation. | |

| Cytotoxicity | MTT Assay | A colorimetric assay to assess cell metabolic activity as an indicator of cell viability. |

| Antimicrobial | Broth Microdilution Method | Determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms. |

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, phenolic glycosides, in general, are known to interact with various cellular signaling cascades. Based on the activities of structurally related compounds, this compound could potentially modulate pathways involved in inflammation and oxidative stress.

Phenolic compounds have been shown to influence key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6] They can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a critical regulator of the cellular antioxidant response.[1]

Caption: Potential signaling pathways that may be modulated by this compound.

Further research is required to determine the precise molecular targets and signaling pathways through which this compound may exert its biological effects.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with a unique disaccharide moiety. While its biological activities are not yet well-defined, the known properties of the Viburnum genus and other phenolic glycosides suggest that this compound holds promise for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Systematic screening of this compound in a panel of bioassays to determine its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities, including the determination of IC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets modulated by this compound to understand its mode of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.

The detailed characterization of this compound's biological profile will be crucial for unlocking its potential applications in drug discovery and development.

References

- 1. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding Furcatin as a disaccharide derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, a naturally occurring disaccharide derivative, has garnered interest within the scientific community for its potential biological activities. Structurally, it is identified as 4-(2-propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside[1]. This complex molecule consists of a β-D-glucopyranose unit linked to a D-apiofuranose, with this disaccharide further attached to a phenylpropanoid aglycone, 4-allylphenol. As a member of the phenylpropanoid glycoside family, this compound is found in various plant species, notably Viburnum furcatum, and is a substrate for the specific enzyme this compound hydrolase[1]. This guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and detailed experimental methodologies for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₁₀ | PubChem |

| Molecular Weight | 428.4 g/mol | PubChem |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol | PubChem |

| CAS Number | 499-33-2 | Guidechem |

| Predicted pKa | 12.77 ± 0.60 | Guidechem |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections outline representative protocols for its isolation, synthesis, and analysis, based on established methods for similar phenylpropanoid glycosides.

Isolation of this compound from Viburnum furcatum

This protocol describes a general procedure for the extraction and purification of this compound from its natural source.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Viburnum furcatum.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

3. Fractionation:

-

Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL), chloroform (3 x 200 mL), and ethyl acetate (3 x 200 mL) in a separatory funnel.

-

Collect the ethyl acetate fraction, which is expected to be enriched with phenylpropanoid glycosides.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to dryness.

4. Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to separate different components.

-

Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2) and visualize by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to obtain pure this compound.

General Synthesis of a this compound Analogue (Aryl β-D-glucopyranoside)

This protocol outlines a general chemical synthesis approach for an aryl β-D-glucopyranoside, a core component of the this compound structure.

1. Glycosyl Donor Preparation:

-

Acetylate D-glucose using acetic anhydride and a catalyst (e.g., sodium acetate) to form penta-O-acetyl-β-D-glucopyranose.

-

Convert the acetylated glucose to the corresponding glycosyl bromide by reacting with HBr in acetic acid.

2. Glycosylation:

-

Dissolve the aglycone (4-allylphenol) and the glycosyl bromide in a suitable solvent (e.g., dichloromethane).

-

Add a promoter, such as silver carbonate or mercury(II) cyanide, to facilitate the glycosylation reaction.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

3. Deprotection:

-

After the reaction, filter the mixture and concentrate the filtrate.

-

Deacetylate the resulting product using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final aryl β-D-glucopyranoside.

4. Purification:

-

Purify the final product using column chromatography on silica gel.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Gradient elution with water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 280 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. Key signals to identify would include those for the aromatic protons of the 4-allylphenol moiety, the anomeric protons of the glucose and apiose units, and the characteristic signals of the sugar rings.

3. Mass Spectrometry (MS):

-

Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Putative Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, its classification as a phenylpropanoid glycoside suggests potential antioxidant and anti-inflammatory properties. Phenylpropanoid glycosides are known to interact with various cellular signaling pathways.

Antioxidant Activity

Phenylpropanoid glycosides often exhibit radical scavenging activity due to their phenolic hydroxyl groups. The antioxidant potential of this compound can be assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity

The anti-inflammatory effects of phenylpropanoid glycosides are often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. The potential of this compound to modulate these pathways can be investigated in cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for the anti-inflammatory action of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound represents an interesting disaccharide derivative with potential for further scientific investigation. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its study. While specific biological data on this compound is still emerging, its classification as a phenylpropanoid glycoside suggests promising avenues for research into its antioxidant and anti-inflammatory properties, particularly its interaction with critical cellular signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.

References

Unveiling the Preliminary Biological Activities of Furanocoumarins: A Technical Overview for Drug Discovery

An in-depth exploration of the diverse biological activities of furanocoumarins, a class of naturally occurring compounds with significant therapeutic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and cellular signaling pathways.

Furanocoumarins are a class of organic compounds produced by a variety of plants, notably from the Apiaceae and Rutaceae families.[1] Their unique chemical structure, consisting of a furan ring fused with a coumarin, underpins a wide array of biological activities.[1] Extensive research has highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents, making them a subject of considerable interest in pharmaceutical research and drug development.[1][2]

Anticancer Activity

Furanocoumarins have demonstrated notable efficacy against various cancer cell lines, including leukemia, glioma, and cancers of the breast, lung, liver, colon, and prostate.[1][3] Their primary mechanisms of action involve the induction of programmed cell death (apoptosis), promotion of autophagy (a cellular self-cleaning process), and induction of cell cycle arrest.[3][4][5] The specific anticancer effects are often dependent on the chemical structure of the individual furanocoumarin.[3][5]

| Furanocoumarin | Cancer Cell Line | Assay | IC50 Value | Reference |

| Xanthotoxin | HepG2 (Liver Cancer) | SRB Assay | 6.9 ± 1.07 µg/mL | [6] |

| Oxypeucedanin | HeLa (Cervical Cancer) | Cytotoxicity Assay | 314 µg/mL | [7] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 2 x 10³ cells per well and incubated for 48 hours in complete Dulbecco's Modified Eagle Medium (DMEM).[6]

-

Treatment: The cells are then treated with various concentrations of the furanocoumarin being tested.

-

Fixation: After the incubation period, the cells are fixed with a suitable fixative.

-

Staining: The fixed cells are stained with Sulforhodamine B dye.

-

Washing: Excess dye is washed away, and the plates are allowed to air dry.[1]

-

Solubilization: 150 µL of 10 mM Tris base solution is added to each well to solubilize the bound dye.[1]

-

Measurement: The optical density (OD) is measured at 540 nm using a microplate reader.[1]

-

Analysis: The percentage of cell survival is calculated relative to the control (untreated cells). The IC50 value is then determined from the dose-response curve.[1]

Furanocoumarins exert their anticancer effects by modulating several critical signaling pathways. For instance, some furanocoumarins can activate caspases and alter the expression of Bcl-2 family proteins, thereby triggering the mitochondrial apoptosis pathway. Others can interact with death receptors to initiate the extrinsic apoptosis pathway.

Anti-inflammatory Activity

Several furanocoumarins have demonstrated significant anti-inflammatory properties.[2][8] Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the suppression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

| Furanocoumarin | Cell Line | Target | IC50 Value | Reference |

| 6ˊ, 7ˊ-dihydroxybergamottin | RAW264.7 (Macrophages) | NO Production | 16.16 ± 1.08 µg/mL | [9] |

| 6ˊ, 7ˊ-dihydroxybergamottin | RAW264.7 (Macrophages) | iNOS Production | 18.63 ± 1.42 µg/mL | [9] |

| 6ˊ, 7ˊ-dihydroxybergamottin | HT-29 (Colon Cancer) | COX-2 Production | 18.19 ± 0.95 µg/mL | [9] |

| 6ˊ, 7ˊ-dihydroxybergamottin | HCT116 (Colon Cancer) | COX-2 Production | 17.53 ± 0.88 µg/mL | [9] |

| Oxypeucedanin Hydrate | RAW264.7 (Macrophages) | NO Production | 18.23 ± 1.25 µg/mL | [9] |

| Oxypeucedanin Hydrate | RAW264.7 (Macrophages) | iNOS Production | 22.54 ± 1.56 µg/mL | [9] |

| Oxypeucedanin Hydrate | HT-29 (Colon Cancer) | COX-2 Production | 22.27 ± 1.14 µg/mL | [9] |

| Oxypeucedanin Hydrate | HCT116 (Colon Cancer) | COX-2 Production | 23.24 ± 1.05 µg/mL | [9] |

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Pre-treatment: Cells are treated with various concentrations of the furanocoumarin for 1-2 hours.[1]

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.[1]

-

Incubation: The plate is incubated for 24 hours.[1]

-

Sample Collection: 50 µL of the cell culture supernatant is collected from each well.[1]

-

Griess Reaction: 50 µL of Griess Reagent Part A is added to each sample and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess Reagent Part B is added and incubated for another 10 minutes.[1]

-

Measurement: The absorbance is measured at 540 nm.[1]

-

Quantification: A standard curve is created using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples. The percentage of NO inhibition is determined by comparing the treated cells to the LPS-only control.[1]

Furanocoumarins can interfere with inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of the expression of inflammatory cytokines and enzymes.

Antioxidant Activity

Certain furanocoumarins exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[10][11][12]

| Furanocoumarin | Assay | IC50 Value | Reference |

| 9-hydroxy-4-methoxypsoralen | DPPH Radical Scavenging | 6.1 µg/mL | [7] |

| Alloisoimperatorin | DPPH Radical Scavenging | 9.4 µg/mL | [7] |

| Isopimpinellin | Linoleic Acid Peroxidation | 11.83 µg/mL | [12] |

| Pimpinellin | Linoleic Acid Peroxidation | 17.16 µg/mL | [12] |

| Bergapten | Linoleic Acid Peroxidation | 38.39 µg/mL | [12] |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction: Various concentrations of the furanocoumarin are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Furanocoumarins in anticancer therapy - For and against - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest [mdpi.com]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Antioxidative activity of furanocoumarins isolated from Angelicae dahuricae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Isolation of Furcatin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furcatin, chemically identified as p-allylphenyl 6-O-β-D-apiofuranosyl-β-D-glucopyranoside, is a naturally occurring acuminoside found in plants such as Viburnum furcatum[1]. As a phenolic glycoside, its isolation from plant material is a critical first step for various research applications, including structural elucidation, pharmacological screening, and development of novel therapeutic agents. The isolation process involves a multi-step approach that begins with the extraction of the compound from the plant matrix, followed by a series of purification techniques to isolate this compound to a high degree of purity.

This document provides detailed protocols for the isolation of this compound, drawing upon established methodologies for the extraction and purification of plant secondary metabolites.[2] The procedures outlined below are designed to be adaptable and can be optimized based on the specific laboratory equipment and starting material available.

General Principles of Isolation

The isolation of this compound from plant material relies on the principles of solubility and chromatography.[3][4] The general workflow involves:

-

Preparation of Plant Material: Proper collection, drying, and grinding of the plant material are crucial to ensure the stability of the target compound and to increase the efficiency of the extraction process.[2][5]

-

Solvent Extraction: A suitable solvent system is used to solubilize this compound and other metabolites from the powdered plant material. Techniques can range from simple maceration to more advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to improve efficiency.[2][6][7] The choice of solvent is critical and depends on the polarity of the target compound.[5]

-

Purification: This is a multi-stage process to separate this compound from the complex mixture of the crude extract. It typically involves:

-

Liquid-Liquid Partitioning: To perform a preliminary separation of compounds based on their differential solubility in immiscible solvents (e.g., separating polar glycosides from non-polar lipids).[4]

-

Chromatography: Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are employed for fine purification based on the differential adsorption and partitioning of compounds between a stationary phase and a mobile phase.[2][3][8]

-

Experimental Protocols

Protocol 1: Extraction of this compound from Viburnum furcatum

This protocol describes a standard laboratory-scale extraction method.

A. Plant Material Preparation:

-

Collect fresh leaves of Viburnum furcatum.

-

Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days or until brittle. Alternatively, use a plant dryer at a controlled temperature (40-50°C).

-

Grind the dried leaves into a fine powder (30-40 mesh size) using a mechanical grinder.[5]

-

Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

B. Solvent Extraction (Maceration):

-

Weigh 100 g of the dried plant powder and place it into a 2 L Erlenmeyer flask.

-

Add 1 L of 80% methanol (v/v in water) to the flask. Methanol is an effective solvent for extracting polar glycosides.

-

Seal the flask and place it on an orbital shaker.

-

Macerate the mixture for 72 hours at room temperature (25°C) with continuous agitation.[9]

-

After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

Protocol 2: Purification of this compound

This protocol outlines a multi-step chromatographic purification process.

A. Liquid-Liquid Partitioning:

-

Resuspend the crude methanol extract (from Protocol 1) in 200 mL of distilled water.

-

Transfer the aqueous suspension to a 500 mL separatory funnel.

-

Perform successive partitioning with solvents of increasing polarity.

-

First, add 200 mL of n-hexane to the separatory funnel. Shake vigorously and allow the layers to separate. Collect the n-hexane layer (which contains non-polar compounds). Repeat this step twice.

-

Next, partition the remaining aqueous layer with 200 mL of ethyl acetate. Collect the ethyl acetate layer. Repeat this step twice.

-

-

The polar glycoside, this compound, is expected to remain predominantly in the aqueous layer. Concentrate the final aqueous layer using a rotary evaporator.

B. Column Chromatography:

-

Prepare a silica gel (70-230 mesh) column. The size of the column will depend on the amount of extract to be purified.

-

Adsorb the concentrated aqueous extract onto a small amount of silica gel to create a dry powder.

-

Load the powdered sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in n-hexane, followed by a gradient of methanol in ethyl acetate.

-

Collect fractions of 10-20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, use a preparative HPLC system.

-

Dissolve the combined, partially purified fractions from column chromatography in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.[9]

-

Exemplary HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water. For example, starting with 30% methanol and increasing to 80% methanol over 40 minutes.

-

Flow Rate: 2.0 mL/min.[10]

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (e.g., 270 nm).[10]

-

-

Collect the peak corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain pure, isolated this compound.

-

Confirm the purity and identity using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents exemplary data for the isolation and purification of a target compound from plant material, based on values reported for similar natural products.[6][10] This table should be used as a template to record actual experimental results.

| Parameter | Value | Reference / Notes |

| Extraction | ||

| Starting Plant Material | 100 g (Dry Weight) | Viburnum furcatum leaves |

| Extraction Method | Maceration | Protocol 1B |

| Solvent | 80% Methanol | 3 x 1 L |

| Crude Extract Yield | 12.5 g | Example value |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (70-230 mesh) | Protocol 2B |

| Elution Solvents | n-Hexane, Ethyl Acetate, Methanol | Gradient elution |

| Yield of Enriched Fraction | 1.2 g | Example value |

| Preparative HPLC | ||

| Column Type | C18 Reverse-Phase | Protocol 2C |

| Mobile Phase | Methanol/Water Gradient | Protocol 2C |

| Final Yield of Pure this compound | 85 mg | Example value |

| Purity | >98% | Determined by analytical HPLC |

Visualized Workflows (Graphviz)

The following diagrams illustrate the key processes for this compound isolation.

Caption: General workflow for this compound isolation from plant material.

Caption: Detailed purification workflow for isolating this compound.

References

- 1. This compound hydrolase from Viburnum furcatum Blume is a novel disaccharide-specific acuminosidase in glycosyl hydrolase family 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. static.adenuniv.com [static.adenuniv.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography for the Analysis of Furcatin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furcatin, systematically known as 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside, is a phenylpropanoid glycoside. The quantitative analysis of this compound is crucial for various research and drug development applications, including pharmacokinetic studies, quality control of natural product extracts, and metabolic investigations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such complex glycosides. This document provides detailed application notes and protocols for the analysis of this compound using HPLC, based on established methods for structurally similar compounds.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and chromatographic conditions for the HPLC analysis of phenylpropanoid glycosides, which can be adapted for this compound analysis.

Table 1: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.05% - 0.1% Formic Acid or Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol with 0.05% - 0.1% Formic Acid or TFA |